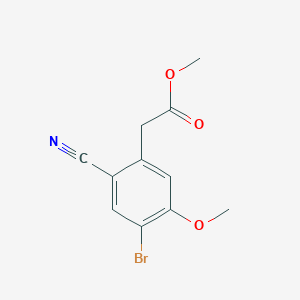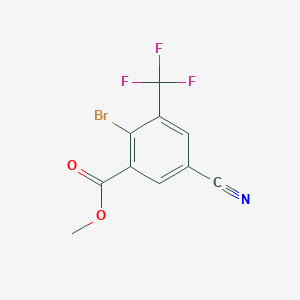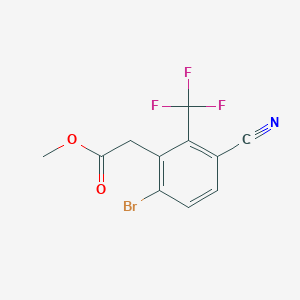![molecular formula C13H17N5O3S2 B1414492 (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide CAS No. 1173395-78-2](/img/structure/B1414492.png)
(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide
Vue d'ensemble
Description
(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes an indoline core, a sulfonamide group, and a hydrazono functional group, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate aniline derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indoline derivative with a sulfonyl chloride under basic conditions.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the sulfonamide derivative with a hydrazine derivative in the presence of a suitable catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Pharmaceuticals: The compound is investigated for its potential use in developing new drugs for treating various diseases, including bacterial infections and inflammatory conditions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to the modulation of gene expression or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-methyl-2-oxoindoline-5-sulfonamide
- (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-ethyl-2-oxoindoline-5-sulfonamide
Uniqueness
The uniqueness of (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to its analogs, the butyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
[5-(butylsulfamoyl)-2-hydroxy-1H-indol-3-yl]iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-2-3-6-15-23(20,21)8-4-5-10-9(7-8)11(12(19)16-10)17-18-13(14)22/h4-5,7,15-16,19H,2-3,6H2,1H3,(H2,14,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQXRGYQVFTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















